Cytotoxicity Differentiation: Fluorophenyl vs. Chlorophenyl vs. Methylphenyl Analogs in Three Human Cancer Cell Lines
In a comparative in‑vitro cytotoxicity screen, 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide demonstrated IC₅₀ values of 3.79 µM (MCF 7 breast adenocarcinoma), 8.20 µM (SF‑268 CNS glioma), and 12.50 µM (NCI‑H460 non‑small‑cell lung cancer) . The 4‑chlorophenyl analog (CAS 2034604-12-8) and 4‑methylphenyl analog (CAS 2034605-87-9) exhibited IC₅₀ values > 50 µM across the same panel, yielding a > 10‑fold selectivity window for the fluorinated compound in MCF 7 cells .
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF 7 (breast), SF‑268 (CNS), NCI‑H460 (lung) cell lines |
|---|---|
| Target Compound Data | MCF 7: 3.79 µM; SF‑268: 8.20 µM; NCI‑H460: 12.50 µM |
| Comparator Or Baseline | 4-chlorophenyl analog: MCF 7 >50 µM; SF‑268 >50 µM; NCI‑H460 >50 µM | 4-methylphenyl analog: MCF 7 >50 µM; SF‑268 >50 µM; NCI‑H460 >50 µM |
| Quantified Difference | >10‑fold lower IC₅₀ in MCF 7 for the 4‑fluorophenyl compound vs. 4‑chlorophenyl and 4‑methylphenyl analogs |
| Conditions | MTT assay, 48 h exposure, standard culture conditions (37 °C, 5% CO₂) |
Why This Matters
The >10‑fold potency advantage in breast cancer cells makes the 4-fluorophenyl derivative the preferred candidate for oncology-focused chemical biology studies and drug‑discovery workflows.
